5-(1-Phenylethylidene)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
5-(1-Phenylethylidene)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a phenylethylidene group, a prop-2-en-1-yl group, and a sulfanylideneimidazolidinone core. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylethylidene)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and introduction of the sulfanylidene group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylethylidene)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylethylidene or prop-2-en-1-yl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
5-(1-Phenylethylidene)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Phenylethylidene)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The phenylethylidene and prop-2-en-1-yl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanylideneimidazolidinone core can also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylidene-3-prop-2-en-1-yl-2-thioxoimidazolidin-4-one: Similar structure but with different substituents.
5-(1-Phenylethylidene)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one: Another analog with a thioxo group instead of sulfanylidene.
Uniqueness
5-(1-Phenylethylidene)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61632-49-3 |
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Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
5-(1-phenylethylidene)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2OS/c1-3-9-16-13(17)12(15-14(16)18)10(2)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,18) |
InChI Key |
ZAHVOFYFRYLNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)N1)CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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